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Compound of Interest

Compound Name: 5-Cyclopentylpentanoic acid

Cat. No.: B3053512

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 5-
cyclopentylpentanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and
Mass Spectrometry (MS). The protocols detailed below are designed to ensure accurate and
reproducible characterization of this compound, which is of interest in various research and

development settings.

Overview of 5-Cyclopentylpentanoic Acid

5-Cyclopentylpentanoic acid is a carboxylic acid with a terminal cyclopentyl group. Its
structure presents a combination of a linear alkyl chain and a cycloalkane, making its
characterization by spectroscopic methods essential for confirming its identity and purity.

Compound Information:
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Property Value

Chemical Name 5-Cyclopentylpentanoic acid
CAS Number 5422-27-5[1]

Molecular Formula C10H1802[1]

Molecular Weight 170.25 g/mol [1]

Theimage you are

Structure aris no longer availahle.

i FgQur.corm

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of 5-
cyclopentylpentanoic acid by providing information about the chemical environment of its
hydrogen (*H) and carbon (33C) atoms.

Predicted *H NMR Data

The *H NMR spectrum of 5-cyclopentylpentanoic acid is expected to show distinct signals for
the carboxylic acid proton, the protons on the alkyl chain, and the protons on the cyclopentyl
ring. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift (&
10-13 ppm) due to hydrogen bonding.[2][3][4]

Table 1: Predicted *H NMR Chemical Shifts and Multiplicities
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Predicted Chemical

Assignment ) Multiplicity Integration
Shift (6, ppm)
Ha (COOH) 12.0 broad singlet 1H
Hb (-CH2-COOH) 2.35 triplet 2H
Hc (-CH2-CH2-COOH)  1.65 quintet 2H
Hd (-CH2-CH2-CH2-) 1.30 quintet 2H
He (-CHz2-Cyclopentyl)  1.55 multiplet 2H
Hf (Cyclopentyl-CH) 1.75 multiplet 1H

Hg, Hh (Cyclopentyl-

1.55, 1.10 multiplet 8H
CHz2)

Predicted **C NMR Data

The 13C NMR spectrum will provide information on all ten carbon atoms in the molecule. The
carboxyl carbon is characteristically found at a high chemical shift (& 165-185 ppm).[3]

Table 2: Predicted 3C NMR Chemical Shifts

Assignment Predicted Chemical Shift (6, ppm)
C1 (COOH) 179.0

C2 (-CH2-COOH) 34.0

C3 (-CH2-CH2-COOH) 25.0

Ca (-CH2-CH2-CH2-) 29.0

Cs (-CH2-Cyclopentyl) 37.0

Ce (Cyclopentyl-CH) 43.0

C7, C11 (Cyclopentyl-CHz) 325

Cs, C1o (Cyclopentyl-CHz2) 25.5
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Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring *H and 3C NMR spectra of 5-
cyclopentylpentanoic acid.

Materials:

5-Cyclopentylpentanoic acid sample

Deuterated chloroform (CDCls)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
e Sample Preparation:
o Weigh approximately 5-10 mg of 5-cyclopentylpentanoic acid.
o Dissolve the sample in approximately 0.7 mL of CDCls in a clean, dry vial.
o Transfer the solution to an NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
e 1H NMR Acquisition:
o Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

o Use a standard pulse sequence (e.g., zg30).
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o Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

o Acquire the spectrum.

e 13C NMR Acquisition:

o

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

[¢]

Use a proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

Set the number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

[e]

Acquire the spectrum.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[e]

Phase the spectra.

[e]

Reference the spectra to the residual solvent peak of CDCls (& 7.26 ppm for *H, 6 77.16
ppm for 13C).

[e]

Integrate the *H NMR signals.

o

Analyze the chemical shifts and coupling patterns.

GC-MS Analysis Data Analysis

Derivatization
Dissolve Sample Esterification @—»fa» Inject Sample GC Separation MS Detection gE Identify Peak —> Analyze Mass Spectrum
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3053512#nmr-and-mass-spectrometry-of-5-
cyclopentylpentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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